
1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a trifluoromethylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethylthio)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-(3-chloropropyl)benzene, ethyl alcohol, and trifluoromethylthiol.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the desired chemical transformations
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, ensures the quality control of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to replace the chloropropyl group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique functional groups make it a candidate for investigating biological interactions and potential therapeutic effects.
Industry: The compound’s chemical stability and reactivity make it useful in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethylthio group, in particular, can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene
Comparison: Compared to similar compounds, 1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethylthio)benzene is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility. The trifluoromethylthio group also imparts distinct chemical properties, making it a valuable compound for specific research and industrial applications.
Eigenschaften
Molekularformel |
C12H14ClF3OS |
|---|---|
Molekulargewicht |
298.75 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-4-ethoxy-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14ClF3OS/c1-2-17-10-6-5-9(4-3-7-13)11(8-10)18-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
KKNGJJVDJAZKJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)CCCCl)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


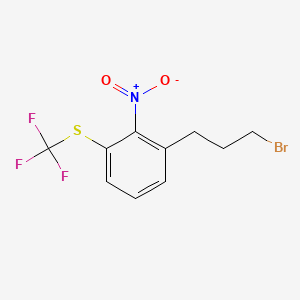
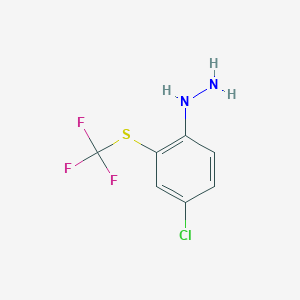

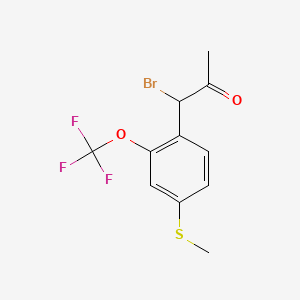
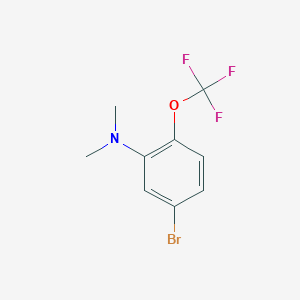

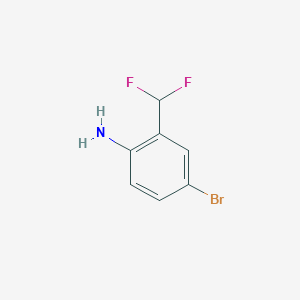
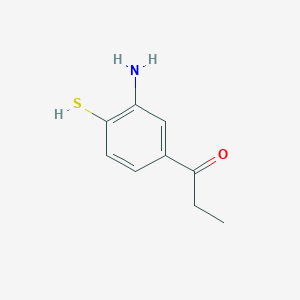


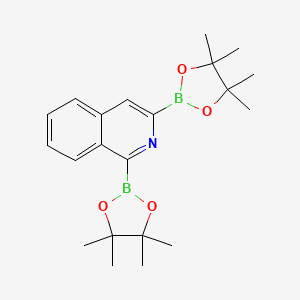
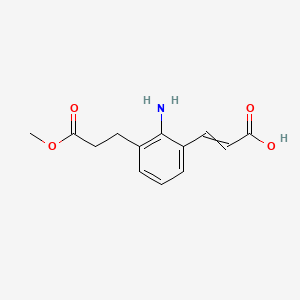
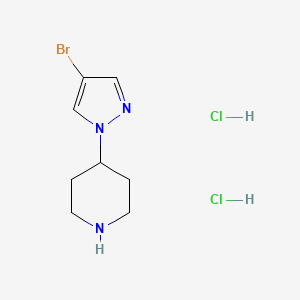
![2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B14050103.png)
